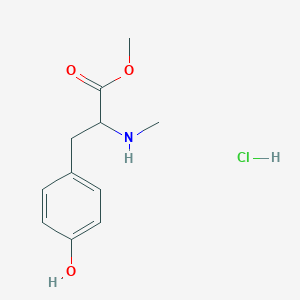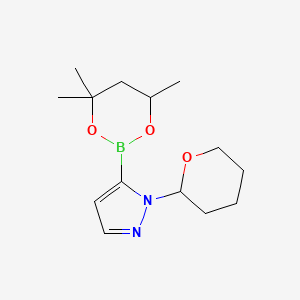
1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol, also known as 5,5-dimethyl-1,3,2-dioxaborinan-2-yl-2-naphthol, is a boron-containing heterocyclic compound. It is a member of the boron-containing heterocyclic family and has been used in a variety of scientific research applications. This compound has been studied for its ability to interact with biological systems and its potential applications in the fields of biochemistry, physiology, and drug development.
Aplicaciones Científicas De Investigación
1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol has been studied for its potential applications in the fields of biochemistry, physiology, and drug development. In biochemistry, this compound has been studied for its ability to interact with biological systems and its potential to act as a substrate in enzyme-catalyzed reactions. In physiology, this compound has been studied for its potential to act as a ligand for binding to proteins and other biological molecules. In drug development, this compound has been studied for its potential to act as an inhibitor of enzymes involved in drug metabolism.
Mecanismo De Acción
The mechanism of action of 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol is not yet fully understood. However, it is known that this compound can interact with biological systems and act as a substrate in enzyme-catalyzed reactions. It is also known that this compound can act as a ligand for binding to proteins and other biological molecules. In addition, this compound has been shown to act as an inhibitor of enzymes involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol are not yet fully understood. However, this compound has been studied for its potential to interact with biological systems and act as a substrate in enzyme-catalyzed reactions. In addition, this compound has been studied for its potential to act as a ligand for binding to proteins and other biological molecules. It has also been studied for its potential to act as an inhibitor of enzymes involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol in laboratory experiments include its ability to interact with biological systems and act as a substrate in enzyme-catalyzed reactions. In addition, this compound has been studied for its potential to act as a ligand for binding to proteins and other biological molecules. The limitations of using this compound in laboratory experiments include the fact that its mechanism of action is not yet fully understood and that its biochemical and physiological effects are not yet fully understood.
Direcciones Futuras
The future directions for 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the fields of biochemistry, physiology, and drug development. In addition, further research is needed to explore the potential of this compound for use as a therapeutic agent and for use in the development of new drugs. Further research is also needed to explore the potential of this compound for use in the development of new diagnostic tools and for use in the development of new diagnostic tests. Finally, further research is needed to explore the potential of this compound for use in the development of new materials and for use in the development of new technologies.
Métodos De Síntesis
The synthesis of 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol can be achieved through a two-step method. The first step involves the reaction of 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl chloride with 2-naphthol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, 1-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol-1,3,2-dioxaborinan-2-yl-2-naphthol. The second step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
1-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-15(2)9-18-16(19-10-15)14-12-6-4-3-5-11(12)7-8-13(14)17/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJDEARXOHVJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)







![4-(1-Methylethyl)-5-(trifluoromethyl)-5-[(trimethylsilyl)oxy]-3-oxazolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B6320900.png)




